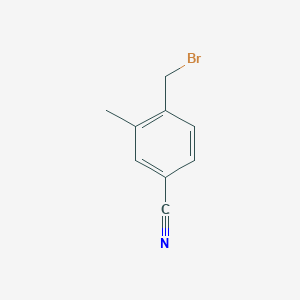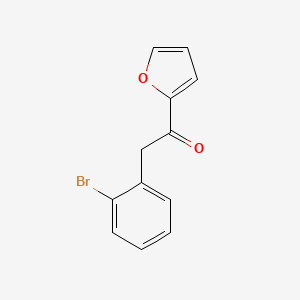
(1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol
概要
説明
(1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol is an organic compound that features a pyrazine ring attached to a piperidine ring, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol typically involves the reaction of pyrazine derivatives with piperidine intermediates. One common method includes the alkylation of pyrazine with a piperidine derivative, followed by reduction to introduce the methanol group. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced to form a dihydropyrazine derivative.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) are used.
Major Products Formed
Oxidation: Pyrazine-2-carboxylic acid or pyrazine-2-carbaldehyde.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated or alkylated piperidine derivatives.
科学的研究の応用
(1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of (1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
(1-(Pyridin-2-ylmethyl)piperidin-4-yl)methanol: Similar structure but with a pyridine ring instead of a pyrazine ring.
(1-(Quinolin-2-ylmethyl)piperidin-4-yl)methanol: Contains a quinoline ring, offering different electronic properties.
(1-(Isoquinolin-2-ylmethyl)piperidin-4-yl)methanol: Features an isoquinoline ring, which can affect its binding affinity to biological targets.
Uniqueness
(1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol is unique due to the presence of the pyrazine ring, which can engage in specific interactions with biological targets that are distinct from those of pyridine or quinoline derivatives. This uniqueness can lead to different pharmacological profiles and potential therapeutic applications.
特性
IUPAC Name |
[1-(pyrazin-2-ylmethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c15-9-10-1-5-14(6-2-10)8-11-7-12-3-4-13-11/h3-4,7,10,15H,1-2,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOKBCJLPSAMTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (s,z)-2-((tert-butoxycarbonyl)amino)-3-(2-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate](/img/structure/B3225243.png)
![4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole](/img/structure/B3225246.png)






![1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-pentylcyclohexyl)phenyl]ethynyl]benzene](/img/structure/B3225315.png)
amine](/img/structure/B3225328.png)
![Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine](/img/structure/B3225341.png)



